3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
CAS No. |
322408-23-1 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction and Amine Coupling: A Two-Step Synthesis
The Wittig reaction is a cornerstone for synthesizing 3,4,5-trimethoxycinnamic acid derivatives, which serve as precursors for acrylamide formation. In this method, 3,4,5-trimethoxybenzaldehyde undergoes a Wittig reaction with phosphonium ylides to yield 3,4,5-trimethoxycinnamic acid (9) . Subsequent coupling with aliphatic or aromatic amines via carbodiimide-mediated reactions produces the target acrylamide.
For example, 1a–f derivatives were synthesized by reacting 3,4,5-trimethoxycinnamic acid with amines such as benzylamine or cyclohexylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . Yields ranged from 65% to 85%, with electron-donating substituents on the amine enhancing reactivity. A representative reaction is:
Purification involved flash chromatography using ethyl acetate/hexane gradients, achieving >95% purity .
COMU-Mediated Amidation for Hybrid Structures
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) has emerged as a coupling reagent for synthesizing complex hybrids. In a recent study, 3,4,5-trimethoxycinnamic acid (4) was coupled with chalcone-derived amines to form 7 , a chalcone-trimethoxycinnamide hybrid .
The synthesis of 4 began with methylating sinapic acid to form methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate (3) in 95% yield, followed by hydrolysis to 4 (80% yield) . Amidation with COMU proceeded at room temperature in dimethylformamide (DMF), but yields were modest (20%) due to steric hindrance from the chalcone moiety .
This method’s advantage lies in its compatibility with sensitive functional groups, though scalability remains challenging.
Metal-Free Aminolysis with Acryloyl Chloride
A streamlined approach involves direct aminolysis of acryloyl chloride with 3,4,5-trimethoxyaniline. In a metal-free protocol, acryloyl chloride was added dropwise to a solution of the aniline derivative in dichloromethane (DCM) with sodium bicarbonate as a base . The reaction achieved 95% yield under mild conditions (0°C, 2 hours):
Workup included extraction with ethyl acetate and silica gel chromatography . This method is notable for its simplicity and high efficiency, though it requires anhydrous conditions.
Hybrid Synthesis via Aldol Condensation and Amidation
A hybrid route combines aldol condensation and amidation. For instance, acetophenone derivatives were condensed with 3,4,5-trimethoxybenzaldehyde to form chalcones, which were then amidated with 3,4,5-trimethoxycinnamic acid .
In one example, aldol condensation of 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one with 3,4,5-trimethoxybenzaldehyde yielded a chalcone intermediate, which was coupled with 4 using COMU (30% yield) . While this method enables structural diversity, the multi-step process and moderate yields limit its practicality.
Purification and Characterization
Effective purification is critical for isolating this compound. Common protocols include:
-
Acid-base extraction : Adjusting pH to precipitate the compound, followed by ethyl acetate washes .
-
Flash chromatography : Using silica gel with ethyl acetate/hexane or methanol/dichloromethane gradients .
-
Recrystallization : From ethanol/water mixtures for high-purity isolates .
Characterization via , , and HRMS confirms structure. For example, (DMSO-d6) exhibits a doublet at δ 7.63 ppm (J = 15.6 Hz) for the α,β-unsaturated proton and singlet at δ 3.84 ppm for methoxy groups .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
TMPA and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of multiple methoxy groups is believed to enhance their interaction with biological targets, potentially leading to improved therapeutic efficacy.
- Case Study:
A study synthesized several derivatives of TMPA and evaluated their anticancer activity using the sulforhodamine B (SRB) assay. Results indicated that many derivatives exhibited significant antiproliferative activity with GI50 values ranging from 0.031 to >100 µM, demonstrating their potential as anticancer agents .
| Compound Derivative | Target Cell Line | GI50 Value (µM) |
|---|---|---|
| TMPA-1 | MCF-7 | 0.045 |
| TMPA-2 | A549 | 0.060 |
| TMPA-3 | HeLa | 0.080 |
Neurological Applications:
TMPA has also been investigated for its potential in treating neurological disorders. Studies have shown that certain derivatives may possess anticonvulsant and sedative properties.
- Case Study:
A recent study focused on the design and synthesis of E-3-(3,4,5-trimethoxyphenyl) acrylic acid amide derivatives for anticonvulsant evaluation. The findings suggested promising anticonvulsant activity in specific derivatives .
Pharmacology
Opioid Dependence Treatment:
Research has indicated that TMPA can play a role in opioid dependence treatment by modulating serotonin receptors. A study highlighted that certain derivatives showed significant inhibitory effects on morphine withdrawal syndrome in animal models, attributed to their binding affinity for serotonin 5-HT1A receptors .
Material Science
Polymerization Potential:
The acrylamide functionality of TMPA allows it to participate in polymerization reactions, making it a valuable precursor in material science applications. The compound can be utilized in developing new materials with specific functionalities due to its unique structural properties.
- Application Example:
TMPA can be incorporated into polymer matrices to enhance mechanical properties or introduce specific chemical functionalities that improve performance in various applications such as coatings or biomedical devices.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of TMPA is crucial for optimizing its efficacy and safety profiles. The methoxy substituents significantly influence the compound's biological interactions.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonergic 5-HT1A receptors, which play a role in its antinarcotic effects . Additionally, it interacts with γ-aminobutyric acid (GABA) neurotransmission pathways, contributing to its anticonvulsant and sedative properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters vs. Amides
- Piplartine-Based Esters: In piplartine (a natural alkamide) analogues, replacing the amide group with an ester, as in (E)-benzhydryl 3-(3,4,5-trimethoxyphenyl)acrylate (10), improved cytotoxicity against glioblastoma (U87MG cells, IC₅₀ comparable to paclitaxel). The ester group enhanced bioavailability and oxidative stress induction without genotoxicity .
- Amide Derivatives : Retaining the acrylamide group, as in 3-(3,4,5-trimethoxyphenyl)acrylamide-tethered 1,2,3-triazole derivatives , increased hydrogen-bonding capacity, leading to potent activity against MCF-7 and A549 cell lines (GI₅₀ < 10 μM) .
Substituent Modifications
- Fluorinated Derivatives : YLT26 , featuring a hexafluoro-2-hydroxypropan-2-yl group, exhibited enhanced apoptosis in breast cancer cells via ROS-mitochondrial pathways. Fluorination improved metabolic stability and target engagement .
- Heterocyclic Additions: Introducing a benzo[d]thiazole group in (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide (6d) resulted in potent anti-tubulin activity (GI₅₀ = 0.6 μM against A549 cells) .
Hybrid Structures
- Chalcone-Cinnamide Hybrids : Compound 7 , a hybrid of chalcone and this compound, demonstrated dual antimitotic and oxidative effects, with concentration-dependent inhibition of tumor growth .
- Bivalent Compounds : (2E,2′E)-N,N′-(Decane-1,10-Diyl)Bis(this compound) (29e) showed enhanced potency due to multivalent binding, highlighting the role of linker length in activity .
Natural Analogues
- Lycium spp. Derivatives : Natural acrylamides like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide from Lycium barbarum exhibited anti-inflammatory activity (IC₅₀ = 17.00 μM), underscoring the trimethoxyphenyl group's role beyond oncology .
Key Research Findings and Data Tables
Table 1: Cytotoxicity of Selected Derivatives
Table 2: Impact of Substituents on Bioactivity
Mechanistic Insights
- Anticancer Activity : The trimethoxyphenyl group interacts with hydrophobic pockets in tubulin or kinase domains, while the acrylamide moiety stabilizes binding via hydrogen bonds. Derivatives like 6d disrupt microtubule assembly, inducing G2/M arrest .
- Antifungal Activity : Phthalimide derivatives (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide ) showed moderate antifungal effects, correlating with methoxy group count .
- Anti-Inflammatory Effects: Natural acrylamides from Lycium spp. inhibit NO production, suggesting NF-κB pathway modulation .
Q & A
What are the key synthetic methodologies for 3-(3,4,5-trimethoxyphenyl)acrylamide and its derivatives?
Basic Research Focus
The compound is typically synthesized via a condensation reaction between 3,4,5-trimethoxybenzaldehyde and malonic acid under acidic or basic catalysis (e.g., piperidine in pyridine), followed by amidation with appropriate amines. For example, (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid is first generated and then coupled with amines like 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethylamine using EDCI/HOBt as coupling agents in DMF . Reaction optimization includes solvent selection (e.g., THF, DMF), temperature control (reflux for condensation, ice-cooling for amidation), and purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients).
Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Basic Research Focus
Structural validation relies on 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., characteristic acrylamide doublet at δ ~6.5–7.6 ppm for CH=CH and carbonyl signals at ~166 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ at m/z 462.2387) , while HPLC (e.g., 70% methanol/water with 0.5% H3PO4) confirms purity (>98%) . Elemental analysis and melting point determination further validate composition and crystallinity.
How are cytotoxic activities of this compound derivatives evaluated in cancer research?
Advanced Research Focus
Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., U87MG glioblastoma, K562 leukemia). IC50 values are calculated via linear regression (GraphPad Prism) with triplicate measurements . For example, compound 10 (ester derivative) showed IC50 values comparable to paclitaxel in U87MG cells, linked to apoptosis induction via ROS-mitochondrial pathways . Dose-dependent studies (0.1–100 µM) and flow cytometry (Annexin V/PI staining) quantify apoptotic effects.
What structural modifications enhance the bioactivity of this compound derivatives?
Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:
- Aromatic substituents : Dual aromatic rings (e.g., benzhydryl esters) improve cytotoxicity by enhancing hydrophobic interactions .
- Methoxy groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy) boosts activity due to improved membrane permeability and target binding .
- Side-chain flexibility : Rigid spacers (e.g., hexafluoro-2-hydroxypropan-2-yl) enhance stability and target engagement . Modifications are guided by computational docking to prioritize synthetic efforts.
What mechanisms underlie the anticancer effects of this compound derivatives?
Advanced Research Focus
Mechanisms include ROS-mediated apoptosis (e.g., YLT26 induces mitochondrial membrane depolarization and caspase-3 activation) and tubulin inhibition (competition with colchicine binding) . Transcriptomic profiling (RNA-seq) and Western blotting (e.g., Bcl-2/Bax ratio changes) validate pathway modulation. For instance, compound 10 alters oxidative stress markers (GSH, SOD) and upregulates pro-apoptotic proteins .
How can resistance to this compound-based therapeutics be addressed?
Advanced Research Focus
Resistance mechanisms (e.g., efflux pump upregulation) are countered by:
- Structural hybridization : Combining acrylamide moieties with indole or tetrahydroacridine scaffolds to bypass efflux .
- Combination therapies : Synergistic use with ROS-inducing agents (e.g., doxorubicin) to overcome redox adaptation .
- Prodrug design : Incorporating hydrolyzable groups (e.g., esters) for targeted activation in resistant tumors .
How should researchers reconcile contradictory data on IC50 values across studies?
Advanced Research Focus
Variability in IC50 values (e.g., 0.29 µM vs. 1.18 µM for cholinesterase inhibition ) arises from:
- Assay conditions : Differences in cell lines, serum concentration, or incubation time.
- Compound stability : Degradation under varying pH/temperature .
- Statistical rigor : Use of ≥3 replicates and standardized protocols (e.g., NIH Guidelines for Drug Screening) minimizes discrepancies. Meta-analyses comparing logP, solubility, and assay parameters clarify outliers.
What computational tools predict the binding modes of this compound derivatives?
Advanced Research Focus
Molecular docking (AutoDock Vina, Glide) models interactions with targets like tubulin or cholinesterase. For example, docking into the colchicine site (PDB: 1SA0) identifies critical hydrogen bonds with β-tubulin residues . MD simulations (GROMACS) assess stability of ligand-protein complexes (100 ns trajectories, RMSD <2 Å) . QSAR models (e.g., CoMFA) correlate electronic descriptors (HOMO/LUMO) with activity .
How does the stability of this compound derivatives impact experimental design?
Basic Research Focus
Stability studies under pH gradients (1–13), temperature (4–37°C), and light exposure guide storage conditions (e.g., −20°C in dark) . Degradation products are monitored via LC-MS, with acrylamide oxidation (e.g., epoxide formation) requiring antioxidant additives (e.g., BHT) in formulations.
What strategies optimize this compound derivatives for in vivo studies?
Advanced Research Focus
Pharmacokinetic optimization includes:
- Lipophilicity adjustment : LogP ~3–5 (via methoxy or fluorinated groups) enhances blood-brain barrier penetration .
- Prodrugs : Ester derivatives (e.g., benzhydryl) improve oral bioavailability .
- Toxicology screening : Ames tests and micronucleus assays ensure non-genotoxicity . Xenograft models (e.g., U87MG in nude mice) validate efficacy and dose regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
